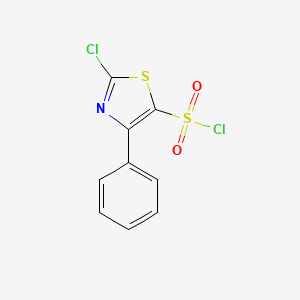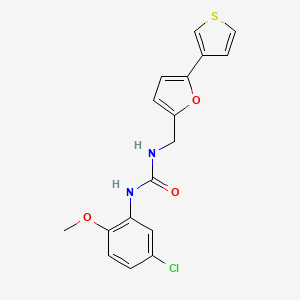![molecular formula C25H21N3O4S B2456580 4-((8-oxo-6-tio-5,6-dihidro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-il)metil)-N-fenetilbenzamida CAS No. 688055-77-8](/img/new.no-structure.jpg)
4-((8-oxo-6-tio-5,6-dihidro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-il)metil)-N-fenetilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a useful research compound. Its molecular formula is C25H21N3O4S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Transferencia de la Hebra de la Integrasa del VIH
El compuesto ha sido investigado como un posible inhibidor de la transferencia de la hebra de la integrasa del VIH. El virus de la inmunodeficiencia humana tipo 1 (VIH-1) depende de la integrasa (IN) para incorporar el ADN viral en el ADN cromosómico humano durante su ciclo de replicación. La actividad inhibitoria del compuesto contra la IN del VIH-1 se ha evaluado in vitro, y varios derivados han mostrado resultados prometedores .
Propiedades Antineoplásicas
La investigación ha explorado el potencial antineoplásico (anti-cáncer) de la 4-((8-oxo-6-tio-5,6-dihidro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-il)metil)-N-fenetilbenzamida. Su estructura y propiedades únicas pueden contribuir a su efectividad en la inhibición del crecimiento de células cancerosas .
Inhibición de la Monoamino Oxidasa
Los inhibidores de la monoamino oxidasa (MAO) juegan un papel en el tratamiento de la depresión y otros trastornos neuropsiquiátricos. La estructura de este compuesto sugiere que podría actuar potencialmente como un inhibidor de la MAO, afectando los niveles de neurotransmisores y la regulación del estado de ánimo .
Actividad Antibacteriana
Debido a su estructura compleja, el compuesto podría exhibir propiedades antibacterianas. Los investigadores podrían explorar sus efectos contra cepas bacterianas específicas y mecanismos de acción .
Potencial Antiinflamatorio
Ciertos compuestos heterocíclicos, como el que se está considerando, han demostrado efectos antiinflamatorios. Investigar su impacto en las vías inflamatorias podría proporcionar información valiosa .
Interacción con Nucleófilos y Aminas
La reactividad del compuesto con nucleófilos y aminas podría ser relevante en la química sintética. Comprender sus reacciones y aplicaciones potenciales en la síntesis orgánica es un área de interés .
Propiedades
Número CAS |
688055-77-8 |
|---|---|
Fórmula molecular |
C25H21N3O4S |
Peso molecular |
459.52 |
Nombre IUPAC |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33) |
Clave InChI |
NPDOXYHFOLUODI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)indolizine-2-carboxamide](/img/structure/B2456505.png)
![Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate](/img/structure/B2456507.png)
![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)


![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2456513.png)
![Tert-butyl 2-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]oxan-4-yl]acetate](/img/structure/B2456514.png)



